molecular formula C7H12ClN B15316362 2-Ethynyl-2-methylpyrrolidine hydrochloride

2-Ethynyl-2-methylpyrrolidine hydrochloride

Cat. No.: B15316362
M. Wt: 145.63 g/mol
InChI Key: UFOVMGODNKDWOA-UHFFFAOYSA-N
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Description

2-Ethynyl-2-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H12ClN and a molecular weight of 145.63 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an ethynyl group and a methyl group attached to the pyrrolidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 2-Ethynyl-2-methylpyrrolidine hydrochloride typically involves the reaction of 2-methylpyrrolidine with acetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium amide (NaNH2) to deprotonate the acetylene, facilitating its addition to the pyrrolidine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

2-Ethynyl-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: The ethynyl group can be reduced to an alkene or alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions, where it can be alkylated or acylated using appropriate reagents.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Ethynyl-2-methylpyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Ethynyl-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes. The ethynyl group can also participate in covalent bonding with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

2-Ethynyl-2-methylpyrrolidine hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound and its specific advantages in various research and industrial applications.

Properties

Molecular Formula

C7H12ClN

Molecular Weight

145.63 g/mol

IUPAC Name

2-ethynyl-2-methylpyrrolidine;hydrochloride

InChI

InChI=1S/C7H11N.ClH/c1-3-7(2)5-4-6-8-7;/h1,8H,4-6H2,2H3;1H

InChI Key

UFOVMGODNKDWOA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)C#C.Cl

Origin of Product

United States

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